molecular formula C8H11N3O B13074683 (3R)-3-Amino-3-(3-pyridyl)propanamide

(3R)-3-Amino-3-(3-pyridyl)propanamide

Cat. No.: B13074683
M. Wt: 165.19 g/mol
InChI Key: LMBINFGAFIHOIR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3-pyridyl)propanamide is a chemical compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group and a pyridyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-pyridinecarboxaldehyde with the chiral amine under mild acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with an appropriate acylating agent, such as acetic anhydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-pyridyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridyl group can undergo reduction to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oxo derivatives, piperidine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(3-pyridyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-pyridyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-pyridyl)propanamide: The enantiomer of (3R)-3-Amino-3-(3-pyridyl)propanamide, which may have different biological activity and properties.

    3-Amino-3-(2-pyridyl)propanamide: A structural isomer with the pyridyl group attached at a different position.

    3-Amino-3-(4-pyridyl)propanamide: Another structural isomer with the pyridyl group attached at the fourth position.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the pyridyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-3-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(4-8(10)12)6-2-1-3-11-5-6/h1-3,5,7H,4,9H2,(H2,10,12)/t7-/m1/s1

InChI Key

LMBINFGAFIHOIR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.